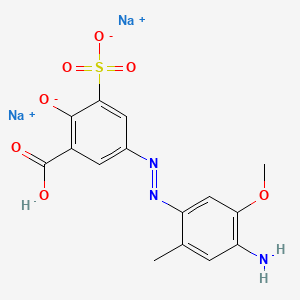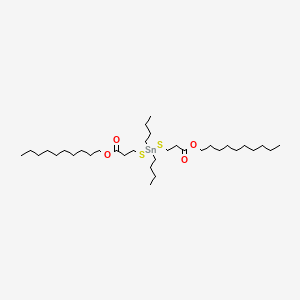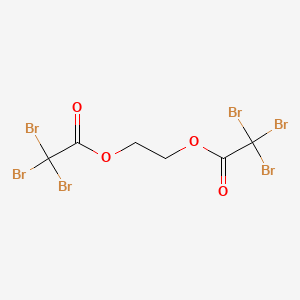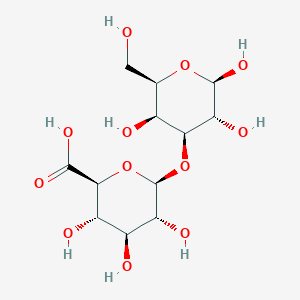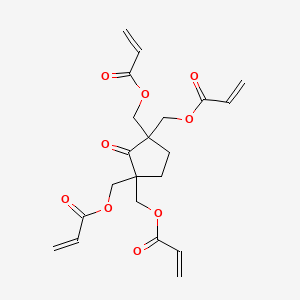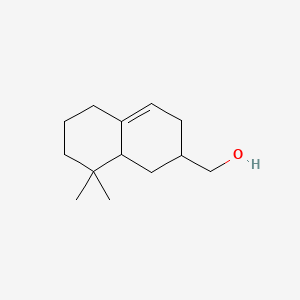
1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethylnaphthalene-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethylnaphthalene-2-methanol is an organic compound with the molecular formula C15H24O. It is a derivative of naphthalene, characterized by its octahydro structure and the presence of a methanol group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethylnaphthalene-2-methanol can be achieved through several synthetic routesThe reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Industrial production methods may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production of the compound. The choice of solvents, catalysts, and reaction conditions can vary depending on the desired yield and purity of the final product .
Análisis De Reacciones Químicas
1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethylnaphthalene-2-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4)[3][3].
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethylnaphthalene-2-methanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethylnaphthalene-2-methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1,2,3,5,6,7,8,8a-Octahydro-8,8-dimethylnaphthalene-2-methanol can be compared with other similar compounds, such as:
Valencene: A sesquiterpene with a similar octahydro structure, used in fragrances and flavors.
Eremophylene: Another sesquiterpene with similar structural features, known for its biological activities.
Isoeremophilene: A stereoisomer of eremophylene with distinct chemical properties.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
93804-63-8 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
(8,8-dimethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-2-yl)methanol |
InChI |
InChI=1S/C13H22O/c1-13(2)7-3-4-11-6-5-10(9-14)8-12(11)13/h6,10,12,14H,3-5,7-9H2,1-2H3 |
Clave InChI |
NBXUINSCGNNOCY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2=CCC(CC21)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




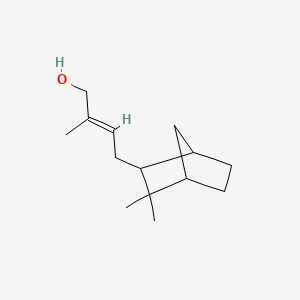

![8-methylfuro[3,4-f][2]benzofuran-1,3,5,7-tetrone](/img/structure/B12684300.png)
![1'-[4-(4-Fluorophenyl)-4-oxobutyl][1,4'-bipiperidine]-4'-carboxamide dinitrate](/img/structure/B12684303.png)

